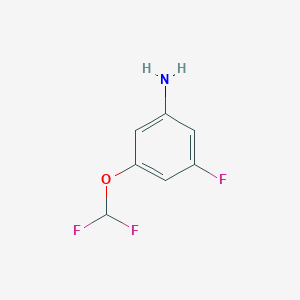
6-(Difluoromethyl)-4-methylnicotinonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of a difluoromethyl group onto the 6-position of the nicotinonitrile ring. Various methods have been explored, including metal-based processes and radical chemistry. Notably, recent advances have enabled site-selective installation of CF2H onto large biomolecules like proteins .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
A study conducted by Dyadyuchenko et al. (2021) described an unusual regioselective reaction involving 2,6-dichloro-4-methylnicotinonitrile, a compound structurally related to 6-(Difluoromethyl)-4-methylnicotinonitrile, with malononitrile dimer leading to the formation of a novel compound. This reaction showcases the potential of such nicotinonitriles in nucleophilic substitution reactions, providing insights into synthetic pathways that could be applicable for the synthesis of related compounds including 6-(Difluoromethyl)-4-methylnicotinonitrile derivatives. The product's structure was confirmed through spectral methods and X-ray diffraction analysis, indicating the utility of these compounds in advanced organic synthesis and structural chemistry (Dyadyuchenko et al., 2021).
Molecular Docking and Anticancer Potential
Eşme (2021) explored the spectroscopic properties, Hirshfeld surface analysis, and molecular docking studies of a related compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. This research demonstrates the compound's potential as a candidate for non-linear optical material studies and suggests its possible anticancer properties. The study underscores the importance of such nicotinonitrile derivatives in developing new materials with specific electronic and biological properties, potentially extending to 6-(Difluoromethyl)-4-methylnicotinonitrile and its applications in cancer research (Eşme, 2021).
Growth Regulation in Agriculture
Dyadyuchenko et al. (2018) synthesized a series of 2,6-diazido-4-methylnicotinonitrile derivatives, closely related to 6-(Difluoromethyl)-4-methylnicotinonitrile, as potential novel plant growth regulators. This study illustrates the agricultural applications of nicotinonitrile derivatives, where the compounds exhibited effectiveness as growth regulators in wheat. The research highlights the versatility of such compounds in agricultural science, suggesting the potential exploration of 6-(Difluoromethyl)-4-methylnicotinonitrile derivatives for similar purposes (Dyadyuchenko et al., 2018).
Propriétés
IUPAC Name |
6-(difluoromethyl)-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-5-2-7(8(9)10)12-4-6(5)3-11/h2,4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQHEMNXAHPXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-4-methylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)
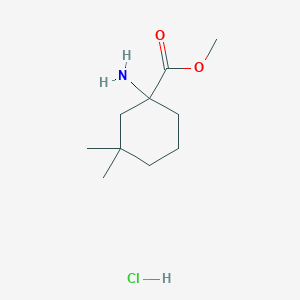
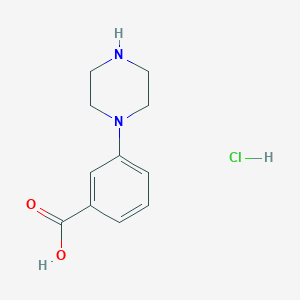

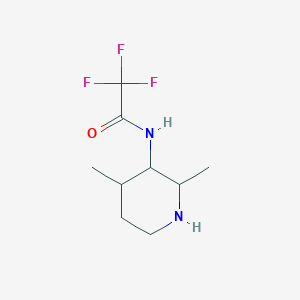
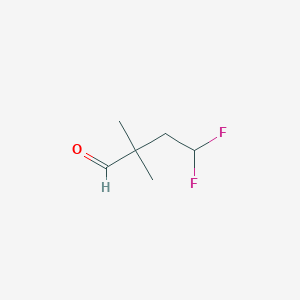
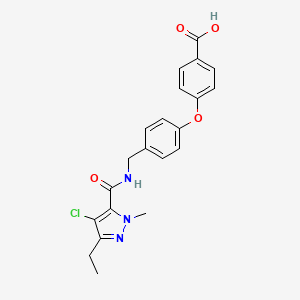
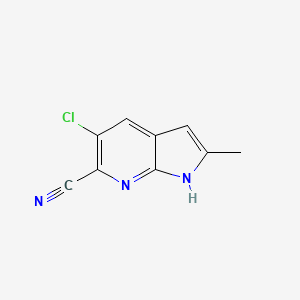
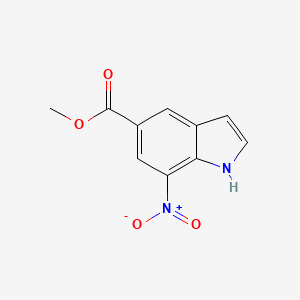

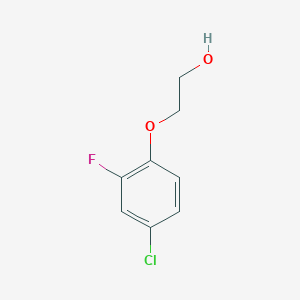
![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)
